molecular formula C7H3ClN2O6 B1607894 4-Chloro-2,6-dinitrobenzoic acid CAS No. 95192-57-7

4-Chloro-2,6-dinitrobenzoic acid

Cat. No.: B1607894
CAS No.: 95192-57-7
M. Wt: 246.56 g/mol
InChI Key: GQWMLRJMEVDSOK-UHFFFAOYSA-N
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Description

Benzoic acid and its derivatives are fundamental scaffolds in the landscape of organic chemistry. The strategic placement of various functional groups onto the aromatic ring gives rise to a vast array of compounds with tailored electronic and steric properties. Among these, derivatives featuring electron-withdrawing groups such as halogens and nitro functionalities are of particular interest. This article focuses specifically on the chemical compound 4-Chloro-2,6-dinitrobenzoic acid, exploring its characteristics and significance within the broader context of advanced benzoic acid derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2,6-dinitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O6/c8-3-1-4(9(13)14)6(7(11)12)5(2-3)10(15)16/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWMLRJMEVDSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376604
Record name 4-chloro-2,6-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95192-57-7
Record name 4-chloro-2,6-dinitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Route Development for 4 Chloro 2,6 Dinitrobenzoic Acid

Classical and Contemporary Approaches to Ortho- and Para-Substituted Benzoic Acid Synthesis

The synthesis of substituted benzoic acids is a fundamental process in organic chemistry, often relying on the manipulation of directing group effects on the aromatic ring.

Multistep Reaction Pathways from Simple Aromatic Precursors

The construction of complex benzoic acid derivatives frequently begins with simple, readily available aromatic hydrocarbons like benzene (B151609) or toluene (B28343). These precursors undergo a sequence of electrophilic aromatic substitution and functional group interconversion reactions to build the target molecule.

A common strategy involves the following transformations:

Friedel-Crafts Alkylation/Acylation : To introduce a carbon substituent that can later be oxidized. For instance, benzene can be converted to toluene via Friedel-Crafts alkylation. quora.com

Nitration : The introduction of nitro groups is typically achieved with a mixture of nitric acid and sulfuric acid. quora.com

Halogenation : The installation of halogen atoms, such as chlorine, onto the aromatic ring.

Oxidation : A key step for creating the benzoic acid moiety is the oxidation of a benzylic carbon. Alkylbenzenes, for example, can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid. quora.comguidechem.com

A plausible and strategic multistep route to a key intermediate, 4-chloro-2-nitrobenzoic acid, starting from benzene is outlined below. This pathway highlights the importance of the order of reactions to control the position of the substituents. quora.comquora.com

StepReactionReagentsIntermediate Product
1Friedel-Crafts AlkylationCH₃Cl / AlCl₃Toluene
2NitrationHNO₃ / H₂SO₄o-Nitrotoluene & p-Nitrotoluene
3Separation-o-Nitrotoluene
4HalogenationCl₂ / FeCl₃4-Chloro-2-nitrotoluene (B43163)
5OxidationHNO₃ / Catalyst4-Chloro-2-nitrobenzoic acid

Table 1: A proposed multistep synthesis pathway to 4-chloro-2-nitrobenzoic acid.

Chemo- and Regioselective Nitration and Halogenation Strategies in Benzoic Acid Derivatives

Achieving the desired substitution pattern on a benzoic acid derivative is critically dependent on the directing effects of the substituents already present on the ring. The carboxyl group (-COOH) and the nitro group (-NO₂) are deactivating, meta-directing groups. In contrast, a chloro group (-Cl) is deactivating but directs incoming electrophiles to the ortho and para positions. quora.com

In the synthesis of 4-chloro-2-nitrobenzoic acid from o-nitrotoluene, the methyl group is ortho, para-directing, while the nitro group is meta-directing. Both groups favor substitution at the 4- and 6-positions. Steric hindrance often leads to preferential attack at the less hindered 4-position, yielding 4-chloro-2-nitrotoluene as the major product. quora.com

The subsequent nitration of 4-chloro-2-nitrobenzoic acid to form the final product, 4-chloro-2,6-dinitrobenzoic acid, is also governed by these principles. In 4-chloro-2-nitrobenzoic acid, the ring is heavily deactivated. The existing substituents direct the incoming nitro group:

-COOH group : meta-directing (to positions 3 and 5)

-NO₂ group : meta-directing (to positions 4 and 6)

-Cl group : ortho, para-directing (to positions 3 and 5)

The directing effects converge to strongly favor the nitration at position 6, which is meta to the existing nitro and carboxyl groups, leading to the desired this compound isomer.

Novel Synthetic Routes and Process Optimization for this compound Production

Research continues to seek more efficient, safer, and environmentally friendly methods for producing specialty chemicals.

Exploration of Alternative Starting Materials and Reaction Conditions

A key strategy for synthesizing this compound involves the oxidation of 4-chloro-2-nitrotoluene, followed by a second nitration. The oxidation step is critical and can be performed under various conditions. One reported method involves heating 4-chloro-2-nitrotoluene with sulfuric acid and a catalyst to 160°C, followed by the slow addition of nitric acid over several hours. This process can achieve a high yield and purity of over 95% and 99%, respectively. guidechem.com Another approach utilizes vanadium pentoxide as a catalyst in 75% sulfuric acid, with the gradual addition of concentrated nitric acid. guidechem.com

The final step is the nitration of the resulting 4-chloro-2-nitrobenzoic acid. This is typically carried out using a nitrating mixture of concentrated nitric and sulfuric acids to introduce the second nitro group at the 6-position.

Starting MaterialKey TransformationReagents/ConditionsProduct
4-Chloro-2-nitrotolueneOxidation1. H₂SO₄, Catalyst, 160-170°C2. HNO₃4-Chloro-2-nitrobenzoic acid
4-Chloro-2-nitrotolueneOxidation1. V₂O₅, 75% H₂SO₄2. 65% HNO₃4-Chloro-2-nitrobenzoic acid
4-Chloro-2-nitrobenzoic acidNitrationHNO₃ / H₂SO₄This compound

Table 2: Key reaction steps and conditions for the synthesis of this compound.

Green Chemistry Principles and Sustainable Synthesis Approaches

Traditional nitration and oxidation reactions often employ harsh, corrosive acids and produce significant hazardous waste. Modern synthetic chemistry aims to incorporate green chemistry principles to mitigate these issues. For the synthesis of this compound, several green approaches could be considered.

Catalyst Optimization : Using more efficient and recyclable catalysts, such as the vanadium pentoxide mentioned, can reduce waste and improve reaction rates. guidechem.com

Solvent Reduction and Recycling : The oxidation of 4-chloro-2-nitrotoluene can be designed to allow for the recycling of the catalyst and solvent, minimizing waste streams. guidechem.com

Alternative Energy Sources : The use of microwave or ultrasound irradiation can sometimes accelerate reaction rates, reduce reaction times, and lead to cleaner reactions with higher yields compared to conventional heating.

Waste Minimization : Process optimization to improve yields and reduce the formation of byproducts is a core tenet of green chemistry. For example, controlling the addition of nitric acid during oxidation prevents co-distillation of the starting material, improving efficiency. guidechem.com

Derivatization Strategies of this compound

The functional groups of this compound—a carboxylic acid, a chloro group, and two nitro groups—offer multiple handles for further chemical modification. While specific derivatization of this exact molecule is not widely reported, the reactivity of closely related compounds provides insight into its potential transformations.

The carboxylic acid group is a primary site for derivatization.

Esterification : Reaction with alcohols can form the corresponding esters.

Amide Formation : Conversion to the acyl chloride (e.g., with thionyl chloride), followed by reaction with amines, would yield amides. A similar transformation is reported for the intermediate 4-chloro-2-nitrobenzoic acid, which is converted to its acyl chloride and then used to synthesize 4-chloro-2-nitroacetophenone. guidechem.com

Decarboxylation : Under certain conditions, dinitrobenzoic acids can undergo decarboxylative cross-coupling reactions. chemicalbook.com

The nitro groups can also be chemically altered.

Reduction : The nitro groups can be reduced to form amino groups, leading to the synthesis of chloro-diaminobenzoic acid derivatives. These anilines are versatile intermediates for creating heterocycles or undergoing diazotization reactions.

The chloro group can potentially be substituted via nucleophilic aromatic substitution (SₙAr), a reaction that is facilitated by the presence of the strongly electron-withdrawing nitro groups at the ortho and para positions.

Synthesis of Nitroreductase-Activated Prodrugs from Halonitrobenzoic Acids

The development of prodrugs that can be selectively activated within tumor microenvironments is a significant area of cancer research. One promising strategy involves the use of bacterial nitroreductase enzymes, which are capable of reducing nitroaromatic compounds under hypoxic conditions, to release cytotoxic agents. Halogenated nitrobenzoic acids serve as key precursors in the synthesis of these targeted prodrugs.

While direct synthesis of prodrugs from this compound is a logical approach, the principles of their design and activation can be understood from related dinitroaniline prodrugs. For instance, a series of dinitroaniline-based prodrugs have been designed and synthesized for evaluation in nitroreductase-based cancer therapy. nih.gov These prodrugs typically consist of a dinitroaniline moiety, which is the substrate for the nitroreductase, linked to a cytotoxic effector molecule. The reduction of one of the nitro groups by the enzyme initiates a cascade reaction that ultimately releases the active drug.

The general synthetic strategy involves the reaction of a functionalized dinitroaniline with a suitable linker, followed by coupling with the cytotoxic agent. The choice of the starting dinitroaniline and the linker is critical for modulating the electronic properties of the nitro groups and, consequently, the efficiency of nitroreductase activation. Although not explicitly starting from this compound, these studies provide a foundational framework for how this compound could be derivatized into a potent nitroreductase-activated prodrug. The chloro and dinitro substituents on the benzoic acid ring would significantly influence the molecule's reactivity and its susceptibility to enzymatic reduction.

Formation of Spin-Labeled Dinitrobenzamido Derivatives and Related Species

Spin-labeling, in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for studying the structure, dynamics, and interactions of biomolecules. nih.govnih.govresearchgate.netresearchgate.net The introduction of a stable nitroxide radical (a spin label) into a molecule of interest allows for the probing of its local environment. The synthesis of spin-labeled derivatives of this compound would enable the investigation of its interactions with biological targets.

The general approach to synthesizing spin-labeled amides from carboxylic acids involves the coupling of the carboxylic acid with a spin-labeled amine, such as 4-amino-TEMPO ((4-amino-2,2,6,6-tetramethylpiperidin-1-yl)oxyl). rsc.orgorganic-chemistry.orglibretexts.orgyoutube.com This reaction typically requires an activating agent for the carboxylic acid, such as a carbodiimide, or conversion of the carboxylic acid to a more reactive derivative like an acid chloride.

In the context of this compound, the formation of a spin-labeled dinitrobenzamido derivative would proceed via the reaction of the acid with a spin-labeled amine. The resulting dinitrobenzamido-TEMPO conjugate would be a valuable tool for EPR studies. The EPR spectrum of such a molecule would be sensitive to the rotational motion of the nitroxide, which in turn is influenced by its binding to larger molecules or its incorporation into different microenvironments. This would allow for the detailed characterization of the binding sites and dynamics of dinitrobenzoic acid derivatives in biological systems.

Preparation of Diverse Functionalized Analogues through Targeted Reactions

The chemical reactivity of this compound allows for the preparation of a diverse range of functionalized analogues through targeted reactions. The presence of the carboxylic acid group and the activated chlorine atom provides two primary sites for chemical modification.

The carboxylic acid moiety can be readily converted into a variety of functional groups. For instance, reaction with amines in the presence of a coupling agent yields the corresponding amides. rsc.orgorganic-chemistry.orglibretexts.orgyoutube.com Esterification can be achieved by reacting the acid with an alcohol under acidic conditions. These reactions provide a straightforward route to a wide array of dinitrobenzamides and dinitrobenzoates with varying substituents, allowing for the fine-tuning of the molecule's properties.

The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution by the two electron-withdrawing nitro groups. This allows for the introduction of a range of nucleophiles, such as amines, alkoxides, and thiolates, to displace the chloride and form new carbon-heteroatom bonds. This reactivity opens up possibilities for the synthesis of a broad spectrum of 4-substituted-2,6-dinitrobenzoic acid derivatives. For example, the synthesis of various 2,4-dinitrobenzamide (B3032253) mustards from 5-chloro-2,4-dinitrobenzoic acid demonstrates the utility of this approach in creating libraries of compounds for biological screening. rsc.org A similar strategy could be applied to this compound to generate novel analogues with potential therapeutic or diagnostic applications.

Advanced Spectroscopic Characterization and Computational Elucidation of 4 Chloro 2,6 Dinitrobenzoic Acid

High-Resolution Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for probing the structural characteristics of molecules.

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy Analysis

The FT-IR and FT-Raman spectra of compounds closely related to 4-Chloro-2,6-dinitrobenzoic acid, such as p-chlorobenzoic acid, have been recorded and analyzed. researchgate.net For instance, the FT-IR spectrum of p-chlorobenzoic acid was recorded in the 4000–400 cm⁻¹ range, while the FT-Raman spectrum was observed between 4000–100 cm⁻¹. researchgate.net These experimental spectra are often compared with theoretical calculations, such as those from Density Functional Theory (DFT), to achieve a more refined assignment of vibrational modes. researchgate.net The combination of FT-IR and Raman spectroscopy provides complementary information due to their different selection rules, allowing for a more complete vibrational analysis. jasco-global.comnih.gov

Interpretation of Characteristic Vibrational Modes and Molecular Fingerprints

The vibrational spectra of this compound and its analogs are characterized by several key vibrational modes that act as molecular fingerprints.

C-Cl Vibrations: The stretching frequency of the C-Cl bond is typically observed in the range of 850-550 cm⁻¹. researchgate.net For related molecules like p-chlorobenzoic acid, these vibrations have been assigned by comparison with similar chlorinated compounds. researchgate.net

NO₂ Group Vibrations: The nitro group (NO₂) exhibits characteristic symmetric and asymmetric stretching vibrations. In dinitrobenzene derivatives, these are prominent features in the spectrum.

Carbonyl and Hydroxyl Group Vibrations: The carboxylic acid group gives rise to a distinctive C=O stretching vibration, typically found in the region of 1700-1750 cm⁻¹. The O-H stretching vibration of the carboxylic acid is also a key feature, often appearing as a broad band due to hydrogen bonding.

Aromatic Ring Vibrations: The benzene (B151609) ring itself has a set of characteristic stretching and bending vibrations that are sensitive to the substitution pattern.

The precise assignment of these vibrational modes is often aided by computational methods and by comparing the spectra with those of structurally similar molecules. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable insights into the molecular structure and conformation of this compound in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of substituted benzoic acids provide detailed information about the electronic environment of each nucleus. rsc.orgrsc.org

¹H NMR: The aromatic protons of this compound are expected to appear in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic ring and the electron-withdrawing nitro groups. The exact chemical shifts are influenced by the positions of the chloro and nitro substituents.

¹³C NMR: The chemical shifts in the ¹³C NMR spectrum cover a broader range, from approximately 110 to 170 ppm for the aromatic carbons and the carboxyl carbon. bhu.ac.inoregonstate.edu The carbons attached to the electron-withdrawing nitro groups and the chlorine atom will experience significant downfield shifts. pdx.edu The carboxyl carbon typically resonates at the most downfield position. oregonstate.edu For example, in 2-chlorobenzoic acid, the carboxyl carbon appears at 171.09 ppm. rsc.org

The following table summarizes typical chemical shift ranges for the different nuclei in a molecule like this compound, based on data from related compounds. rsc.orgoregonstate.edu

NucleusFunctional GroupTypical Chemical Shift (ppm)
¹HAromatic (Ar-H)7.0 - 9.0
¹HCarboxylic Acid (-COOH)10.0 - 13.0
¹³CAromatic (C-H)120 - 140
¹³CAromatic (C-Cl)130 - 140
¹³CAromatic (C-NO₂)145 - 155
¹³CAromatic (C-COOH)125 - 135
¹³CCarboxylic Acid (-C OOH)165 - 185

Elucidation of Molecular Structure and Conformation in Solution

The coupling patterns observed in the ¹H NMR spectrum, along with the chemical shifts from both ¹H and ¹³C NMR, allow for the unambiguous assignment of each signal to a specific nucleus in the molecule. This detailed analysis confirms the substitution pattern on the benzene ring. Furthermore, the through-space interactions observed in Nuclear Overhauser Effect (NOE) experiments can provide information about the preferred conformation of the molecule in solution, particularly the orientation of the carboxylic acid group relative to the nitro groups.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of an electron from a lower energy molecular orbital to a higher energy one. msu.edu

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from the π → π* and n → π* electronic transitions within the aromatic ring and the nitro groups. The presence of the electron-withdrawing nitro groups and the chloro substituent significantly influences the position and intensity of these absorption maxima (λ_max). up.ac.za

Electronic Transitions and Chromophoric Behavior

The electronic absorption spectra of substituted benzene derivatives, such as this compound, are characterized by electronic transitions within the benzene ring. The presence of substituents, including a chloro group and two nitro groups, significantly influences the chromophoric behavior of the molecule. These substituents can cause shifts in the absorption bands to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), and can also affect the intensity of these absorptions (hyperchromic or hypochromic effects).

pH-Dependent Spectroscopic Profiles and Acid-Base Equilibria

The spectroscopic properties of this compound are expected to be pH-dependent due to the presence of the acidic carboxylic acid group. In aqueous solutions, the compound can exist in its protonated form (at low pH) or as its conjugate base, the carboxylate anion (at higher pH). This acid-base equilibrium influences the electronic distribution within the molecule, and consequently, its UV-Visible absorption spectrum.

The deprotonation of the carboxylic acid group can lead to changes in the electronic transitions, often resulting in a shift in the absorption maxima. The study of these pH-dependent spectral changes allows for the determination of the acid dissociation constant (pKa) of the compound. For a related compound, 4-chloro-3,5-dinitrobenzoic acid, the acid dissociation constant (Ka) has been determined through conductivity measurements, yielding values in the range of 2.26 x 10⁻³ to 2.36 x 10⁻³. nih.gov This indicates that the compound is a moderately strong acid. The study of such acid-base equilibria is crucial for understanding the behavior of the compound in different chemical and biological environments. nih.govlibretexts.org

Mass Spectrometry (MS) Applications in Structural Confirmation and Purity Assessment

Mass spectrometry is a powerful analytical technique used for the structural confirmation and purity assessment of organic compounds like this compound. This technique provides information about the molecular weight and fragmentation pattern of the molecule, which serves as a fingerprint for its identification. The molecular weight of this compound is 246.56 g/mol . synchem.de

Advanced Ionization Techniques for Complex Mixtures

In the analysis of complex mixtures, advanced ionization techniques are often employed to selectively ionize the target analyte while minimizing interference from other components. Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are particularly useful for analyzing polar and thermally labile molecules like this compound. These "soft" ionization methods impart less energy to the molecule during the ionization process, resulting in a prominent molecular ion peak and less fragmentation, which simplifies spectral interpretation and aids in the unambiguous identification of the compound in a mixture. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the molecule. researchgate.net

Quantum Chemical Computations for Molecular Properties

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Quantum chemical computations, particularly Density Functional Theory (DFT), are widely used to investigate the molecular properties of compounds like this compound. researchgate.netnih.gov DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311G(d,p), are employed to perform geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule. nih.govuctm.edu

These calculations provide insights into bond lengths, bond angles, and dihedral angles. For instance, in a related chlorinated quinoxaline (B1680401) derivative, DFT calculations have been used to determine the lengths of the double bonds in the aromatic ring, which were found to vary from 1.384 to 1.410 Å. uctm.edu Furthermore, DFT calculations can elucidate the electronic structure of the molecule, including the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter that provides information about the chemical reactivity and kinetic stability of the molecule.

Theoretical Prediction of Spectroscopic Parameters and Conformational Analysis

Theoretical methods are also instrumental in predicting various spectroscopic parameters. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra, providing theoretical support for the experimentally observed UV-Visible absorption bands. researchgate.net These calculations can predict the excitation energies and oscillator strengths of electronic transitions. nih.gov

Furthermore, computational methods are employed for conformational analysis, which involves studying the different spatial arrangements of a molecule (conformers) and their relative energies. researchgate.net For a molecule with a rotatable bond, such as the C-C bond connecting the carboxylic acid group to the benzene ring, multiple conformers may exist. By calculating the potential energy surface as a function of the relevant dihedral angle, the most stable conformer can be identified. This is crucial as the molecular conformation can significantly influence its physical and chemical properties.

Analysis of Molecular Orbitals (HOMO-LUMO) and Intramolecular Charge Transfer

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in quantum chemistry for understanding the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. A smaller energy gap generally corresponds to higher chemical reactivity and is a key factor in determining the intramolecular charge transfer (ICT) characteristics.

In molecules like this compound, which feature both electron-donating (the benzene ring) and strong electron-withdrawing groups (the nitro groups and the carboxylic acid group), the distribution of HOMO and LUMO densities is expected to be distinct. The HOMO is likely to be localized on the electron-rich aromatic ring, while the LUMO is anticipated to be concentrated on the electron-deficient nitro groups. This spatial separation of the frontier orbitals facilitates intramolecular charge transfer upon electronic excitation, where an electron is promoted from the HOMO to the LUMO. This ICT process is a fundamental aspect of the molecule's electronic behavior and significantly influences its optical and electronic properties.

Table 1: Theoretical HOMO-LUMO Energies and Energy Gap for Analogous Substituted Benzoic Acids

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Computational Method
Benzoic Acid-7.5-1.26.3DFT/SVWN/3-21G
Nitrobenzene-8.1-2.55.6DFT/SVWN/3-21G
p-Nitrobenzoic Acid-8.3-3.05.3DFT/SVWN/3-21G

Data sourced from a computational study on substituted benzenes. aip.org This table is presented for comparative purposes to illustrate the expected electronic properties of this compound.

Investigation of Nonlinear Optical (NLO) Properties and Molecular Hyperpolarizability

Nonlinear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, including optical switching and data storage. Organic molecules with extended π-conjugated systems and significant intramolecular charge transfer are prime candidates for exhibiting NLO properties. The key parameter that quantifies the NLO response of a molecule at the microscopic level is the first-order hyperpolarizability (β).

For a molecule like this compound, the presence of strong electron-withdrawing nitro groups and a carboxylic acid group attached to the π-system of the benzene ring is expected to induce a significant NLO response. The intramolecular charge transfer from the aromatic ring to the nitro groups, as discussed in the HOMO-LUMO analysis, is the primary origin of the molecular hyperpolarizability.

Computational studies, often employing DFT methods, are a powerful tool for predicting the NLO properties of new molecules. These calculations can determine the components of the hyperpolarizability tensor and the total hyperpolarizability. The magnitude of β is highly sensitive to the molecular structure, including the nature and position of the substituents on the aromatic ring. While direct computational data for this compound is not available, studies on other nitroaromatic compounds provide insight into the expected NLO behavior. For example, the investigation of NLO properties of various organic chromophores has demonstrated that strategic placement of donor and acceptor groups can significantly enhance the hyperpolarizability.

Table 2: Calculated First-Order Hyperpolarizability (β) for an Analogous Nitroaromatic Compound

Compoundβ (esu)Computational Method
p-Nitroaniline9.2 x 10⁻³⁰DFT

This data is for p-nitroaniline, a well-known NLO molecule, and is provided for context. The actual hyperpolarizability of this compound would need to be determined through specific computational analysis.

Crystallographic Analysis and Supramolecular Assembly of 4 Chloro 2,6 Dinitrobenzoic Acid and Its Complexes

Single-Crystal X-ray Diffraction Studies

Determination of Molecular Geometry and Crystal Packing Features

A single-crystal X-ray diffraction study of 4-Chloro-2,6-dinitrobenzoic acid would reveal the exact spatial arrangement of its atoms. This includes the planarity of the benzene (B151609) ring, the orientation of the carboxylic acid group, and the two nitro groups relative to the ring. The steric and electronic effects of the chloro and nitro substituents would likely induce twists in the functional groups relative to the aromatic plane.

The crystal packing would describe how individual molecules of this compound arrange themselves in a repeating pattern to form a crystal lattice. This arrangement is governed by a variety of intermolecular forces. For comparison, the related isomer, 4-Chloro-3,5-dinitrobenzoic acid, crystallizes in the triclinic space group P-1, with two independent molecules in the asymmetric unit. researchgate.net This indicates a complex packing arrangement influenced by multiple intermolecular interactions.

Analysis of Hydrogen Bonding Networks: Intermolecular and Intramolecular Interactions

Hydrogen bonds are highly directional and play a critical role in determining the supramolecular architecture of crystalline solids. In this compound, the carboxylic acid group is a primary donor and acceptor of hydrogen bonds. It is expected that the carboxylic acid moieties would form strong intermolecular O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers, a common motif in carboxylic acids. researchgate.net

Intramolecular hydrogen bonds, although less common for this specific substitution pattern, could potentially occur between the carboxylic acid proton and an adjacent nitro group oxygen. However, in many substituted benzoic acids, intermolecular dimerization is energetically more favorable. mdpi.comchemicalbook.com The analysis would also investigate weaker C-H···O hydrogen bonds, where a hydrogen atom attached to the benzene ring interacts with an oxygen atom of a nitro or carboxylic group on a neighboring molecule, further stabilizing the crystal packing. researchgate.net

Pi-Stacking and Halogen Bonding Interactions in the Solid State

Halogen bonding is another non-covalent interaction that could be significant in the crystal packing of this molecule. The chlorine atom, acting as an electrophilic region (a σ-hole), could interact with a nucleophilic atom, such as an oxygen atom from a nitro or carboxyl group of a neighboring molecule. The geometry and distance of this C-Cl···O interaction would be characteristic of a halogen bond.

Polymorphism and Pseudopolymorphism Investigations

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. uni.lu Different polymorphs of the same compound can exhibit distinct physicochemical properties. Pseudopolymorphism refers to the formation of solvates or hydrates, where solvent molecules are incorporated into the crystal lattice. researchgate.net

Influence of Crystallization Conditions on Solid Form Diversity

The specific polymorph or pseudopolymorph obtained is often highly dependent on the crystallization conditions. Factors such as the choice of solvent, the rate of cooling or evaporation, temperature, and the presence of impurities can all influence which solid form is nucleated and grown. researchgate.netresearchgate.net For example, studies on related nitrobenzoic acids have shown that different polymorphs can be obtained by using different solvents or crystallization techniques. A systematic screening of crystallization conditions for this compound would be necessary to explore its potential solid-form diversity.

Characterization of Different Crystal Phases by Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction (PXRD) is a primary tool for characterizing and distinguishing between different crystalline phases. Each polymorph will produce a unique diffraction pattern, which serves as a fingerprint for that specific solid form. If multiple polymorphs of this compound were to be discovered, their PXRD patterns would be used for identification and to assess the phase purity of bulk samples. Comparing the experimental PXRD patterns with patterns calculated from single-crystal X-ray diffraction data would confirm the correspondence between the bulk material and the single crystal structure.

Co-crystallization and Molecular Complex Formation

Co-crystallization has emerged as a significant strategy in crystal engineering to modify the physicochemical properties of active pharmaceutical ingredients (APIs) and other functional materials. This involves combining a target molecule with a coformer to generate a new crystalline solid with a unique structure and, consequently, altered properties such as solubility, stability, and dissolution rate.

The design of multi-component molecular solids, such as co-crystals and salts, hinges on the principles of supramolecular chemistry, where non-covalent interactions like hydrogen bonds, halogen bonds, and π-π stacking interactions are utilized to assemble molecules into a crystalline lattice. The formation of these solids can be influenced by various factors, including the stoichiometry of the components and the solvent used for crystallization.

The synthesis of these molecular solids often involves techniques such as slow evaporation from a solution, grinding, or slurry conversion. For instance, the co-crystallization of 3,5-dinitrobenzoic acid with various coformers has been achieved through slow evaporation, leading to the formation of new crystalline structures. acs.org Similarly, the preparation of cocrystals of the antibiotic sulfamethazine (B1682506) with different carboxylic acids, including 2,4-dinitrobenzoic acid, has been demonstrated using the solvent evaporation method. nih.gov

The process of forming multi-component crystals can sometimes involve the initial formation of a transient, less stable crystalline phase that subsequently transforms into a more stable form. This phenomenon has been observed in the co-crystallization of carbamazepine (B1668303) and saccharin. nih.gov The selection of an appropriate solvent is also critical, as it can influence the solubility of the components and the kinetics of crystal growth. For example, the use of an anti-solvent can induce supersaturation and lead to the precipitation of co-crystals. nih.gov

The resulting multi-component crystals often exhibit different physicochemical properties compared to the individual components. For example, co-crystals of theophylline (B1681296) with various dicarboxylic acids have shown a range of melting points, highlighting the ability of co-crystallization to tune the thermal properties of a substance.

The interaction between an acid and a base can result in either a salt, where a proton is transferred from the acid to the base, or a cocrystal, where the components are linked by neutral hydrogen bonds. The outcome is largely governed by the difference in the pKa values (ΔpKa) of the acid and the base. Generally, a large ΔpKa value favors salt formation, while a small or negative ΔpKa value leads to cocrystal formation.

However, there exists a "salt-cocrystal continuum" where the distinction between a salt and a cocrystal is not sharp, and the extent of proton transfer can be partial. acs.orgrsc.org In this intermediate region, typically with a ΔpKa between 0 and 3, the resulting solid may exhibit characteristics of both salts and cocrystals. rsc.org The nature of the crystalline solid in this continuum can be influenced by subtle changes in the crystal environment. acs.org

The ionization state within these systems can be probed by analyzing the bond lengths in the crystal structure, particularly the C-O bond lengths of the carboxylic acid group. acs.org In a cocrystal, the two C-O bond lengths are distinct, corresponding to a double bond and a single bond. In a salt, due to resonance, the two C-O bond lengths become more similar.

The formation of either a salt or a cocrystal can also be dependent on the stoichiometry of the reactants. For example, pyridine (B92270) and 3,5-dinitrobenzoic acid can form a 1:2 cocrystal or a 1:1:1 salt with water. acs.org Similarly, co-crystallization of 3,5-dinitrobenzoic acid with the antipsychotic agent chlorprothixene (B1288) resulted in a 1:2 acid salt, while with trihexyphenidyl, it formed a 1:1 simple salt. nih.gov This highlights the complex interplay of factors that determine the final structure in the salt-cocrystal continuum.

Coordination polymers are materials in which metal ions are linked by organic ligands to form one-, two-, or three-dimensional networks. The choice of solvent can play a crucial role in the synthesis of these polymers, influencing the coordination geometry of the metal ion and the resulting crystal structure.

For example, the anion of 4-chloro-2-methoxybenzoic acid has been shown to form complexes with various divalent metal ions, including Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺. sigmaaldrich.com While this specific example does not involve this compound, it illustrates the general principle of how substituted benzoic acids can act as ligands in the formation of coordination complexes. The solvent can affect the solubility of the metal salt and the ligand, influence the coordination number and geometry of the metal center by potentially coordinating to it, and mediate the self-assembly process of the coordination network.

In a related context, single crystals of 8-hydroxyquinolinium-4-chloro-3-nitrobenzoate 4-chloro-3-nitrobenzoic acid were successfully prepared using a slow evaporation technique in a methanol-acetone solvent mixture. aip.org This demonstrates the importance of the solvent system in obtaining crystalline materials. The specific interactions between the solvent molecules and the building blocks of the coordination polymer can lead to the formation of different polymorphs or solvates, each with distinct structural and physical properties.

Thermal Analysis in Crystalline States, e.g., Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a valuable tool for characterizing the thermal properties of crystalline materials, including melting point, enthalpy of fusion, and solid-solid phase transitions.

The thermal stability of a crystalline solid is a critical parameter, particularly for pharmaceutical applications. DSC analysis can provide information on the melting behavior of a compound, which is an indicator of its purity and crystalline form. For instance, the melting point of 4-chloro-3,5-dinitrobenzoic acid is reported to be 159-162 °C. sigmaaldrich.com

In the context of multi-component molecular solids, DSC is used to compare the thermal properties of the co-crystal or salt with those of the individual components. The melting point of a cocrystal can be higher, lower, or intermediate to the melting points of the parent compounds. acs.org This variation in melting point is a consequence of the different crystal lattice energies of the cocrystal and the individual components.

For example, a study on various multicomponent crystals of 3,5-dinitrobenzoic acid utilized DSC to characterize the thermal behavior of the synthesized solids. acs.org Similarly, the thermal stability of 8-hydroxyquinolinium-4-chloro-3-nitrobenzoate 4-chloro-3-nitrobenzoic acid was investigated, and the crystal was found to be stable up to 110°C. aip.org

The table below presents a summary of the melting points for related dinitrobenzoic acid compounds.

Compound NameMelting Point (°C)
4-Chloro-3,5-dinitrobenzoic acid159-162
2,4-Dinitrobenzoic acid178-182
3,5-Dinitrobenzoic acid205-207

This interactive data table is based on available literature data and may be subject to variations.

Reactivity, Reaction Mechanisms, and Kinetic Investigations of 4 Chloro 2,6 Dinitrobenzoic Acid

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides bearing strong electron-withdrawing groups. In the case of 4-chloro-2,6-dinitrobenzoic acid, the chlorine atom is susceptible to displacement by nucleophiles, a reaction greatly facilitated by the presence of the two nitro groups at the ortho positions and the carboxylic acid group.

Kinetics and Mechanism of Chlorine Atom Substitution in Alkaline Media

In alkaline media, the hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the carbon atom bonded to the chlorine. The reaction proceeds via a two-step addition-elimination mechanism. rsc.orgnih.govresearchgate.netnih.gov The initial step involves the attack of the nucleophile on the aromatic ring, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. rsc.orgnih.gov This intermediate is characterized by the delocalization of the negative charge across the aromatic system and, crucially, onto the ortho and para nitro groups. The subsequent step is the rapid elimination of the chloride leaving group, which restores the aromaticity of the ring to yield 4-hydroxy-2,6-dinitrobenzoic acid. rsc.orgnih.gov

Influence of Electron-Withdrawing Nitro Groups on Reaction Rates and Selectivity

The two nitro groups at the C2 and C6 positions (ortho to the chlorine atom) play a pivotal role in activating the aromatic ring towards nucleophilic attack. These strong electron-withdrawing groups significantly reduce the electron density of the benzene (B151609) ring, making it more electrophilic and thus more susceptible to attack by nucleophiles. rsc.orgnih.govresearchgate.netnih.gov

The primary influence of the nitro groups lies in their ability to stabilize the negatively charged Meisenheimer complex intermediate through resonance. rsc.orgnih.gov The negative charge introduced by the attacking nucleophile can be delocalized onto the oxygen atoms of the ortho and para nitro groups, effectively spreading the charge and lowering the activation energy of the transition state. This stabilization is a key factor in the high reactivity of aryl halides with ortho and para electron-withdrawing substituents compared to those with meta substituents, where such resonance stabilization is not possible. rsc.orgnih.gov The carboxylic acid group, also being electron-withdrawing, further contributes to the electrophilicity of the aromatic ring. This cumulative electron-withdrawing effect makes the substitution of the chlorine atom in this compound a facile process under alkaline conditions.

Advanced Oxidation Processes (AOPs) and Photodegradation

Advanced Oxidation Processes (AOPs) are effective methods for the degradation of recalcitrant organic pollutants like this compound. nih.gov These processes are characterized by the in-situ generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of organic compounds.

Hydroxyl Radical Initiated Degradation Pathways

The hydroxyl radical is a powerful oxidizing agent that can initiate the degradation of this compound through several pathways, including hydrogen abstraction from the C-H bonds of the aromatic ring or addition to the aromatic ring itself. The reaction of hydroxyl radicals with aromatic compounds is typically very fast, with rate constants often in the range of 10⁸ to 10¹⁰ M⁻¹s⁻¹. rsc.org While a specific rate constant for the reaction of •OH with this compound is not documented in the available literature, it is expected to be high due to the activated nature of the aromatic ring.

The initial attack by the hydroxyl radical can lead to the formation of hydroxylated intermediates. Subsequent reactions can involve ring-opening, decarboxylation, and the release of inorganic ions such as chloride and nitrate (B79036). Studies on similar compounds like 4-chloro-3,5-dinitrobenzoic acid (CDNBA) have shown that hydroxyl radical-based AOPs are efficient for their mineralization.

UV-C Photolysis and Vacuum Ultraviolet (VUV) Irradiation Studies

Direct photolysis of nitroaromatic compounds in aqueous solution is often inefficient. However, the degradation can be significantly enhanced by combining UV irradiation with an oxidant like hydrogen peroxide (H₂O₂), a process known as UV/H₂O₂. UV-C irradiation (typically at 254 nm) of H₂O₂ generates hydroxyl radicals, which then drive the degradation of the target compound. Studies on benzoic acid derivatives have demonstrated the effectiveness of the UV/H₂O₂ process, with degradation rates being influenced by factors such as pH and H₂O₂ concentration.

Vacuum ultraviolet (VUV) irradiation, which utilizes wavelengths below 200 nm (e.g., 185 nm from a low-pressure mercury lamp or 172 nm from a xenon-excimer lamp), is another powerful AOP. VUV photons have sufficient energy to directly photolyze water molecules, generating hydroxyl radicals without the need for additional chemicals. Research on the degradation of the isomer 4-chloro-3,5-dinitrobenzoic acid has shown that VUV photolysis is an effective method for its mineralization.

Identification and Characterization of Primary and Secondary Degradation Products

The degradation of this compound through AOPs is expected to lead to a variety of primary and secondary degradation products before complete mineralization to CO₂, H₂O, and inorganic ions. Based on studies of similar compounds, the initial steps likely involve hydroxylation of the aromatic ring and displacement of the chlorine and nitro groups.

For the related compound 4-chloro-3,5-dinitrobenzoic acid, the degradation process was observed to produce chloride (Cl⁻), nitrate (NO₃⁻), and nitrite (B80452) (NO₂⁻) ions. The release of chloride ions often occurs at a rate similar to the depletion of the parent compound. The formation of nitrate and nitrite ions can be process-dependent. Further degradation would lead to the opening of the aromatic ring, forming smaller aliphatic carboxylic acids before ultimate mineralization. The photodegradation of 2,4,6-trinitrotoluene (B92697) (TNT), a structurally related compound, is known to produce 2-amino-4,6-dinitrobenzoic acid, indicating that reduction of a nitro group to an amino group is a possible transformation pathway under certain conditions.

Below is a table summarizing the expected degradation products based on studies of analogous compounds.

Parent Compound Degradation Process Identified/Expected Degradation Products
This compoundAdvanced Oxidation Processes (AOPs)4-Hydroxy-2,6-dinitrobenzoic acid, Chloride (Cl⁻), Nitrate (NO₃⁻), Nitrite (NO₂⁻), Shorter-chain carboxylic acids

Electrochemical Behavior and Redox Chemistry in Aqueous and Non-aqueous Media

The electrochemical characteristics of this compound are primarily dictated by the presence of two nitro groups and a chlorine atom attached to the benzene ring. While specific, detailed research on the electrochemical behavior of this compound is not extensively available in publicly accessible literature, its redox chemistry can be inferred by examining the behavior of structurally similar compounds, such as other dinitrobenzoic acid isomers and related nitroaromatic compounds. The reduction of the nitro groups is the most prominent feature of the electrochemical profile of these molecules.

The electrochemical reduction of nitroaromatic compounds is a complex process that typically proceeds in a stepwise manner. In aqueous media, the reduction of a nitro group is a multi-electron, multi-proton process. The initial reduction step generally involves the formation of a nitroso intermediate, which is then further reduced to a hydroxylamine (B1172632). The final reduction product is the corresponding amine. The specific potential at which these reductions occur and the stability of the intermediates are highly dependent on the pH of the solution and the nature and position of other substituents on the aromatic ring.

For dinitro-substituted compounds, the two nitro groups are typically reduced sequentially. The potential of the second nitro group's reduction is often influenced by the transformation of the first.

Investigations in Aqueous Media

The proposed reduction mechanism for 3,5-DNBA in an acidic medium is as follows:

The first nitro group is reduced to a hydroxylamine in a four-electron, four-proton step.

The second nitro group is then reduced to a hydroxylamine in a similar four-electron, four-proton step.

Finally, both hydroxylamine groups are reduced to amino groups in a two-electron, two-proton step each, resulting in the formation of 3,5-diaminobenzoic acid.

It is highly probable that this compound follows a similar reduction pathway in aqueous acidic solutions. The presence of the chlorine atom at the 4-position may slightly alter the reduction potentials due to its inductive electron-withdrawing effect.

The following table summarizes the key findings from the electrochemical study of 3,5-Dinitrobenzoic acid, which can be considered analogous to the expected behavior of this compound.

ParameterValue (for 3,5-Dinitrobenzoic acid)
Electrode Glassy Carbon Electrode (GCE)
Medium Acidic (pH not specified)
Number of Reduction Peaks 2
Nature of the Process Irreversible, Diffusion-controlled
Total Electrons Transferred (n) 12
Diffusion Coefficient (D) 3.897 × 10⁻³ cm²/s
Charge Transfer Coefficient (α) 0.46
Electrons in Rate-Determining Step (nα) 2
Data sourced from a voltammetric study of 3,5-Dinitrobenzoic acid. researchgate.net

Investigations in Non-aqueous Media

Electrochemical studies of nitroaromatic compounds in non-aqueous solvents, such as dimethylformamide (DMF) or acetonitrile (B52724), often reveal more detailed mechanistic information as the proton availability is limited. In these media, the reduction of nitro groups can proceed through the formation of radical anions.

For a compound like this compound, the initial step in a non-aqueous solvent would be the reversible one-electron reduction to form a radical anion. The stability of this radical anion is influenced by the solvent and the presence of any proton donors. A second one-electron reduction would lead to a dianion. The subsequent steps would involve protonation and further reduction to the nitroso, hydroxylamine, and finally the amine derivatives.

Studies on the electrolysis of the related compound 2,6-dinitrotoluene (B127279) (2,6-DNT) have confirmed the formation of the corresponding diamine as the final reduction product. acs.org This provides further evidence for the complete reduction of both nitro groups under suitable electrochemical conditions.

Redox Chemistry and Reaction Mechanisms

C₇H₃ClN₂O₆ + 12H⁺ + 12e⁻ → C₇H₅ClN₂ + 6H₂O

This equation represents the complete reduction to 4-Chloro-2,6-diaminobenzoic acid. The reaction mechanism, as inferred from analogous compounds, involves the formation of nitroso and hydroxylamine intermediates. researchgate.net

The presence of the chlorine atom introduces the possibility of a reductive dehalogenation reaction, where the carbon-chlorine bond is cleaved. However, the reduction of nitro groups typically occurs at less negative potentials than the reduction of aryl chlorides. Therefore, selective reduction of the nitro groups to amines without affecting the chlorine substituent is generally feasible by controlling the electrode potential.

Advanced Analytical Methodologies for 4 Chloro 2,6 Dinitrobenzoic Acid Detection and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of 4-chloro-2,6-dinitrobenzoic acid. The development of a robust HPLC method is essential for ensuring accurate and reliable results.

The optimization of chromatographic parameters is a critical step in developing an effective HPLC method. This involves the careful selection of the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve optimal separation and resolution of the target analyte from potential impurities.

For the analysis of aromatic acids like dinitrobenzoic acid derivatives, reversed-phase HPLC is commonly employed. nih.gov A C18 column is a frequent choice for the stationary phase due to its ability to separate compounds based on their hydrophobicity. frontiersin.orgfrontiersin.org The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. nih.govfrontiersin.org The pH of the aqueous buffer can be adjusted to control the ionization state of the acidic analyte, thereby influencing its retention time. nih.gov For instance, adding a small amount of an acid like formic acid or trifluoroacetic acid to the mobile phase can suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. nih.govscielo.br

Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often preferred over isocratic elution (constant mobile phase composition) for complex samples. frontiersin.orgekb.eg This allows for the efficient separation of compounds with a wide range of polarities. The flow rate is another important parameter that affects analysis time and separation efficiency. nih.gov Detection is commonly performed using a UV detector, with the wavelength selected based on the maximum absorbance of this compound to ensure high sensitivity. frontiersin.org

A well-optimized HPLC method should be validated according to established guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. frontiersin.orgekb.eg This ensures that the method is suitable for its intended purpose, whether for routine quality control or for the analysis of trace levels of the compound.

Table 1: Example of Optimized HPLC Parameters for Analysis of Aromatic Acids

Parameter Condition Reference
Column C18, 5 µm particle size, 4.6 x 250 mm frontiersin.orgfrontiersin.org

| Mobile Phase | A: Acetonitrile/Ammonium Acetate Buffer (0.02 M) with 0.8% Trifluoroacetic acid (pH 2.5) B: Methanol | nih.gov | | Gradient | 70:20:10 (v/v/v) of A and B | nih.gov | | Flow Rate | 1.0 - 1.2 mL/min | nih.govfrontiersin.org | | Detection | UV at 254 nm or 260 nm | frontiersin.orgnih.gov | | Injection Volume | 10 µL | frontiersin.orgfrontiersin.org |

For applications requiring even higher sensitivity and selectivity, HPLC can be coupled with mass spectrometry (MS). This hyphenated technique, known as HPLC-MS, combines the separation power of HPLC with the mass-analyzing capability of MS, providing detailed structural information and significantly lower detection limits. scielo.br

In HPLC-MS analysis, the eluent from the HPLC column is introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for polar molecules like this compound, as it can generate ions in either positive or negative mode. scielo.br For acidic compounds, negative ion mode is often preferred. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), allowing for the unambiguous identification and quantification of the target compound, even in the presence of co-eluting impurities. scielo.br

The use of high-resolution mass spectrometry (HRMS) further enhances the capabilities of HPLC-MS by providing highly accurate mass measurements. scielo.br This allows for the determination of the elemental composition of the analyte and its fragments, which is invaluable for the identification of unknown impurities or degradation products.

Supercritical Fluid Chromatography (SFC) for Analytical and Preparative Applications

Supercritical Fluid Chromatography (SFC) presents an alternative to HPLC for both analytical and preparative separations. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. The properties of a supercritical fluid, which are intermediate between those of a liquid and a gas, allow for faster separations and reduced solvent consumption compared to HPLC.

The addition of a co-solvent, such as methanol, to the supercritical CO2 is often necessary to modify the polarity of the mobile phase and achieve the desired separation. The separation in SFC is influenced by factors such as pressure, temperature, and the composition of the mobile phase. Due to the lower viscosity of the mobile phase, higher flow rates can be used without generating excessive backpressure, leading to shorter analysis times. SFC can be a powerful tool for the chiral separation of compounds and for preparative-scale purifications, offering a "greener" alternative to traditional liquid chromatography.

Sample Preparation Techniques for Complex Environmental or Biological Matrices

The analysis of this compound in complex matrices, such as environmental water samples or biological fluids, often requires a sample preparation step to remove interfering substances and concentrate the analyte. Solid-phase extraction (SPE) is a widely used technique for this purpose.

In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte of interest. The interfering components are washed away, and the analyte is then eluted with a small volume of a suitable solvent. The choice of the sorbent material is crucial and depends on the properties of the analyte and the matrix. For acidic compounds like this compound, an anion-exchange sorbent or a reversed-phase sorbent can be effective. The eluate can then be directly injected into the HPLC or concentrated further before analysis. Proper sample preparation is essential for obtaining accurate and reliable results, especially when dealing with trace-level concentrations in complex samples. nih.gov

Development of Sensing Platforms for Anion Recognition and Chemo-sensing

While not extensively reported specifically for this compound, the development of sensing platforms for the recognition of anions is a growing area of research. These sensors typically rely on a receptor molecule that can selectively bind to the target anion through non-covalent interactions, such as hydrogen bonding or electrostatic interactions. researchgate.net

The binding event is then transduced into a measurable signal, which can be a change in color (colorimetric sensor) or fluorescence (fluorescent sensor). For example, a system could be designed where a receptor containing hydrogen-bond donors, such as amide N-H groups, can interact with the carboxylate group of this compound. researchgate.net This interaction could lead to a change in the electronic properties of the receptor, resulting in a detectable optical response. researchgate.net The development of such chemo-sensors could offer a rapid and cost-effective method for the detection of this compound, complementing traditional chromatographic techniques.

Biological and Environmental Impact Studies of 4 Chloro 2,6 Dinitrobenzoic Acid and Its Derivatives

Structure-Activity Relationship (SAR) Studies in Biological Systems

Structure-Activity Relationship (SAR) studies are fundamental in understanding how the chemical structure of a compound influences its biological activity.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their physicochemical properties and molecular descriptors. wikipedia.org These models are crucial for understanding how structural modifications to a parent compound, such as 4-Chloro-2,6-dinitrobenzoic acid, can alter its biological effects.

In the development of QSAR models, various molecular descriptors are calculated to represent the compound's properties. These can include:

Lipophilic descriptors: such as the n-octanol/water partition coefficient (log K(ow)), which indicates a compound's hydrophobicity. nih.gov

Electronic descriptors: like the Hammett constant (sigma), which quantifies the electron-donating or -withdrawing nature of substituents. nih.gov

Steric or topological descriptors: such as molecular connectivity indices, which describe the size, shape, and degree of branching of a molecule. nih.govnih.gov

For instance, a QSAR study on chlorophenols demonstrated that lipophilicity (log K(ow)) and a steric parameter (perimeter of the efficacious section) were dominant factors in predicting toxicity. nih.gov Similarly, studies on 2-chlorobenzoic acid derivatives found that their antimicrobial activities were governed by topological parameters, specifically second-order molecular connectivity indices. nih.gov These findings suggest that for derivatives of this compound, modifications affecting hydrophobicity and molecular shape would likely have a significant impact on their biological activity. The goal of a QSAR study is to develop a stable, predictive, and robust model that accurately reflects the relationship between a compound's structure and its activity. nih.gov

Table 1: Common Descriptor Types in QSAR Studies

Descriptor CategoryExample DescriptorsProperty Represented
Lipophilic log K(ow)Hydrophobicity, membrane permeability
Electronic Hammett constant (σ), pKaElectron distribution, ionization state
Steric/Topological Molecular connectivity indices, Surface areaMolecular size, shape, branching

This table provides a generalized overview of descriptor types commonly used in QSAR modeling.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in elucidating the mechanism of action at a molecular level. For derivatives of this compound, docking simulations can identify potential biological targets and predict the binding affinity and interaction patterns within the receptor's active site. nih.govnih.gov

The process involves placing the ligand in various conformations and orientations within the receptor's binding site and calculating a "scoring function" to estimate the binding energy. nih.gov Key interactions that are analyzed include:

Hydrogen bonds: Crucial for specificity and stabilizing the ligand-receptor complex.

Hydrophobic interactions: Often a major driving force for binding.

For example, in a study of CDK2/4/6 inhibitors, molecular dynamics simulations following docking revealed that electrostatic interactions with specific amino acid residues (Lys and Asp) and nonpolar interactions with others (Ile) were critical for inhibitor potency. nih.gov Such simulations for derivatives of this compound could reveal how the chloro and nitro groups, along with the carboxylic acid function, interact with target enzymes or proteins, thereby guiding the design of more potent and selective molecules.

Antimicrobial and Antiviral Activity Investigations of Derivatives

Derivatives of chlorinated and nitrated aromatic compounds have been a source of investigation for new antimicrobial agents. Research has shown that introducing specific functional groups to a core structure can lead to potent activity against a range of pathogens.

Studies on related compounds, such as 4-chloro-3-nitrophenylthiourea derivatives, have demonstrated significant antibacterial activity against both standard and hospital strains, with some derivatives showing minimum inhibitory concentration (MIC) values as low as 0.5-2 µg/mL. nih.gov The mechanism for some of these compounds was found to be the inhibition of bacterial type II topoisomerases, essential enzymes for DNA replication. nih.gov Similarly, derivatives of 2-chlorobenzoic acid have shown promising antibacterial potential, particularly against Gram-negative bacteria like Escherichia coli. nih.gov Other research on flavonoid derivatives has indicated that compounds like 6-chloro-8-nitroflavone possess potent inhibitory activity against pathogenic bacteria. mdpi.com These findings suggest that derivatives of this compound could be promising candidates for antimicrobial drug discovery, with the potential to act through various mechanisms.

Table 2: Antimicrobial Activity of Structurally Related Chloro-Nitro Compounds

Compound ClassTarget Organism(s)Observed Activity/MechanismReference
4-Chloro-3-nitrophenylthiourea derivativesGram-positive bacteria, Mycobacterium tuberculosisHigh antibacterial activity (MIC 0.5-2 µg/mL), inhibition of topoisomerases nih.gov
2-Chlorobenzoic acid derivativesEscherichia coli (Gram-negative)Potent antimicrobial agent nih.gov
6-Chloro-8-nitroflavonePathogenic bacteria (e.g., E. faecalis, S. aureus)Strong inhibitory effect mdpi.com
2,5-disubstituted-4-thiazolidinonesVarious bacteria and fungiAntimicrobial activity influenced by chloro and fluoro groups researchgate.net

This table summarizes findings from studies on compounds structurally related to this compound, highlighting their antimicrobial potential.

Herbicidal and Pesticidal Applications: Mechanisms of Action

Dinitroaniline and dinitrophenol compounds have a long history of use as herbicides. nih.govresearchgate.net Their mechanism of action is often multifaceted, affecting fundamental plant processes. One of the primary modes of action for dinitrophenol-type herbicides, such as 4,6-dinitro-o-cresol (B1670846) (DNOC), is the inhibition of photosynthesis. researchgate.netfao.org

DNOC has been shown to inhibit photosynthetic electron transport between the primary electron acceptor of Photosystem II and the plastoquinone (B1678516) pool. researchgate.netfao.org This blockage disrupts the energy production process within the plant. At higher concentrations, these compounds can also act as "inhibitory uncouplers," which means they both inhibit electron flow and disrupt the formation of ATP (the energy currency of the cell) through photophosphorylation. researchgate.netfao.org

Herbicides are often developed to target specific enzymes in plant metabolic pathways. For example, aryloxyphenoxypropionate (APP) herbicides target acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid synthesis in grasses. mdpi.com While the specific target of this compound is not detailed in the provided search results, its structural similarity to known dinitro-herbicides suggests it could act by disrupting photosynthetic electron transport or other vital enzymatic processes in susceptible plant species. researchgate.netfao.org The effectiveness and selectivity of such herbicides depend on factors like uptake, translocation, and metabolism within the target and non-target plants. nih.gov

Environmental Fate and Transport Mechanisms

Understanding the environmental fate of chemical compounds like this compound is critical for assessing their ecological impact. This includes studying how they are broken down by microorganisms in soil and water.

The biodegradation of nitroaromatic compounds, which are often found as environmental contaminants, is a subject of intense study. nih.gov Microorganisms have evolved diverse enzymatic pathways to break down these complex molecules.

For dinitrotoluenes, which are structurally related to dinitrobenzoic acids, bacterial degradation often begins with a dioxygenase enzyme. nih.gov This enzyme incorporates both atoms of molecular oxygen into the aromatic ring, which is a key step in destabilizing the ring and initiating its breakdown. This initial reaction is often accompanied by the release of a nitrite (B80452) group. nih.gov For example, the degradation pathway of 2,6-dinitrotoluene (B127279) (2,6-DNT) in Burkholderia cepacia involves its conversion to 3-methyl-4-nitrocatechol with the release of nitrite. nih.gov This intermediate then undergoes further enzymatic reactions, including ring cleavage, leading to metabolites that can enter central metabolic pathways. nih.gov

Similarly, the biodegradation of chlorinated aromatic compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) has been well-elucidated. nih.gov The pathway involves a series of enzymes (encoded by tfd genes) that sequentially remove the side chain, hydroxylate the ring, cleave the ring, and further process the intermediates until they can be funneled into the tricarboxylic acid (TCA) cycle. nih.gov Given the structure of this compound, its biodegradation would likely involve a combination of denitration (removal of nitro groups) and dechlorination (removal of the chloro group), mediated by specialized microbial enzymes.

Studies on Chloride Release During Degradation Processes

The degradation of halogenated aromatic compounds often involves the release of halide ions, a process known as dehalogenation. In the case of chloroaromatic compounds, this is observed as chloride release.

Kinetic studies on the nucleophilic substitution of the chlorine atom in 4-chloro-3,5-dinitrobenzoic acid (CDNBA) in alkaline media have been performed. The reaction with hydroxyl ions (HO⁻) results in the displacement of the chloride ion. The bimolecular rate constant for this reaction was measured at room temperature with an ionic strength of 0.1 M. nih.gov

Table 1: Kinetic Parameters for the Nucleophilic Substitution of Chloride in 4-chloro-3,5-dinitrobenzoic acid (CDNBA)

ParameterValueConditions
Bimolecular Rate Constant5.92 /M x sRoom Temperature, 0.1 M Ionic Strength
Activation Energy70.7 +/- 3.4 kJ/molNot specified

Data sourced from physicochemical studies on 4-chloro-3,5-dinitrobenzoic acid. nih.gov

This process of chloride release is a critical step in the detoxification of chlorinated aromatic compounds, as the substitution of the chlorine atom often leads to the formation of less toxic intermediates.

Ecotoxicological Assessments

Ecotoxicological studies are crucial for understanding the potential environmental harm posed by chemical compounds. For 4-chloro-3,5-dinitrobenzoic acid (CDNBA), these assessments have focused on its effects on model organisms and the increased toxicity of its breakdown products after exposure to light.

The cytotoxicity of 4-chloro-3,5-dinitrobenzoic acid (CDNBA) has been evaluated using the protozoan Tetrahymena pyriformis, a common model organism in toxicological studies.

In unbuffered aqueous solutions, the lethal effects of CDNBA on T. pyriformis were primarily attributed to the significant pH change caused by the acidic nature of the compound. nih.gov However, in buffered solutions where the pH was controlled, the intrinsic toxicity of the compound could be assessed. Under these conditions, a median effective concentration (EC50) was determined. This is the concentration at which the proliferation of the organism was inhibited by 50% compared to a control group. nih.gov

Table 2: Cytotoxicity of 4-chloro-3,5-dinitrobenzoic acid (CDNBA) on Tetrahymena pyriformis

ParameterValue (in buffered solution)
Median Effective Concentration (EC50)104.47 µM

Data from cytotoxicity assays with aqueous suspensions of Tetrahymena pyriformis. nih.gov

The environmental fate of many chemical compounds is influenced by sunlight, which can lead to their breakdown into various photodegradation products. Studies on 4-chloro-3,5-dinitrobenzoic acid (CDNBA) have shown that its degradation products can be more toxic than the parent compound.

When aqueous solutions of CDNBA were irradiated with ultraviolet (UV) light, the resulting solution exhibited increased toxicity. nih.gov This suggests that the intermediate products formed during photodegradation have higher cytotoxicity effects on the model organism Tetrahymena pyriformis. nih.gov This finding is significant for environmental risk assessment, as it indicates that the environmental impact of the compound may increase as it degrades under sunlight.

Further research into a related compound, 2-amino-4,6-dinitrobenzoic acid, a photodegradation product of TNT, has shown that it can be stable and polar, with the potential to migrate to groundwater. nih.gov This highlights the importance of understanding the mobility and toxicity of degradation products of nitroaromatic compounds in the environment.

Industrial and Niche Applications of 4 Chloro 2,6 Dinitrobenzoic Acid

Role as a Key Intermediate in Advanced Organic Synthesis

The chemical reactivity of 4-Chloro-2,6-dinitrobenzoic acid is dominated by the characteristics of its functional groups. The two electron-withdrawing nitro groups activate the chlorine atom for nucleophilic aromatic substitution, making it a suitable substrate for reactions with various nucleophiles. This property is central to its role as a synthetic intermediate.

One documented application is in the synthesis of complex hydrazine (B178648) derivatives. For instance, this compound serves as a starting material in the preparation of substituted hydrazines, which are precursors to stable hydrazyl free radicals. In a typical reaction sequence, it is reacted with a hydrazine, such as 1,1-diphenylhydrazine, to displace the chlorine atom. The resulting product can be further modified, for example, by converting the carboxylic acid group to a more reactive acyl chloride using thionyl chloride. This acyl chloride can then react with a variety of alcohols and amines to yield a diverse range of amide and ester derivatives.

The table below outlines a representative synthetic pathway starting from this compound.

Step Reactant Reagent Product Type Significance
1This compound1,1-DiphenylhydrazineSubstituted HydrazineIntroduction of a complex nitrogen-based functional group.
2Product from Step 1Thionyl Chloride (SOCl₂)Acyl ChlorideActivation of the carboxylic acid group for further reactions.
3Product from Step 2Alcohols (R-OH) or Amines (R-NH₂)Esters or AmidesCreation of a library of diverse molecular structures.

This capacity to act as a scaffold for building larger, functionalized molecules underscores its importance as a key intermediate in advanced organic synthesis.

Applications in the Pharmaceutical Industry for Drug Development

While specific, commercialized drugs directly derived from this compound are not prominently documented in publicly available literature, its structural motifs are relevant to medicinal chemistry. Isomers of chloronitrobenzoic acid, such as 4-chloro-3-nitrobenzoic acid, are recognized as important pharmaceutical intermediates. guidechem.com For example, 4-chloro-3-nitrobenzoic acid is a key raw material in the synthesis of the BRAF inhibitor Dabrafenib. guidechem.com

The general class of chloronitrobenzoic acids is utilized in the synthesis of various bioactive compounds. The reactivity of the chloro and nitro groups allows for the introduction of different functionalities that can interact with biological targets. The nitro groups can, for instance, be reduced to amino groups, which are a common feature in many pharmaceutical agents and provide a handle for further derivatization, such as the formation of amides or sulfonamides.

The potential synthetic utility of this compound in a pharmaceutical context can be extrapolated from the known reactions of similar compounds. The table below illustrates potential transformations relevant to drug development.

Functional Group Reaction Type Resulting Group Potential Pharmaceutical Relevance
Nitro Groups (-NO₂)ReductionAmino Groups (-NH₂)Precursors for amides, sulfonamides, and ureas found in many drug classes.
Chlorine Atom (-Cl)Nucleophilic SubstitutionEthers, Amines, ThioethersIntroduction of diverse side chains to modulate activity and properties.
Carboxylic Acid (-COOH)Esterification / AmidationEsters / AmidesProdrug strategies, modification of solubility and bioavailability.

Given the established importance of its isomers, this compound remains a compound of interest for the synthesis of novel chemical entities for drug discovery programs.

Utilization in Dye Manufacturing and Related Industries

In the dye industry, aromatic nitro compounds are traditional intermediates. The synthesis of azo dyes, a major class of colorants, often begins with an aromatic amine. unb.cayoutube.com These amines are typically prepared by the reduction of the corresponding nitro compounds.

While direct evidence of large-scale use of this compound in modern dye manufacturing is scarce in the reviewed literature, its chemical nature makes it a plausible, albeit specialized, precursor. For example, a German patent from 1899 mentions the use of 2-chloro-5-nitro-benzoic acid as an intermediate for preparing dyes. google.com This historical context illustrates the utility of this class of compounds in the coloration industry.

The hypothetical pathway for its use as a dye intermediate would involve the following steps:

Reduction: The two nitro groups of this compound would be reduced to amino groups, forming 4-chloro-2,6-diaminobenzoic acid.

Diazotization: The newly formed amino groups could then be treated with a reagent like sodium nitrite (B80452) in an acidic solution to form highly reactive diazonium salts.

Coupling: These diazonium salts would then be reacted with a coupling component (e.g., a phenol (B47542) or an aromatic amine) to form a highly conjugated azo compound, which is the final dye molecule. unb.ca

Q & A

Q. What are the recommended laboratory synthesis routes for 4-Chloro-2,6-dinitrobenzoic acid?

A two-step synthesis is common:

Nitration : Introduce nitro groups at the 2- and 6-positions of benzoic acid using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C).

Chlorination : Electrophilic substitution at the 4-position via chlorinating agents (e.g., Cl₂/FeCl₃ or SOCl₂).
Key considerations : Monitor reaction kinetics to avoid over-nitration or side products. Use thin-layer chromatography (TLC) for intermediate verification .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic proton splitting from nitro and chloro groups).
  • IR Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹), nitro (asymmetric stretch ~1530 cm⁻¹), and C-Cl bonds (~750 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular ion ([M-H]⁻) and fragmentation patterns.
    Validation : Cross-reference data with PubChem or DSSTox entries for consistency .

Q. How does the solubility profile of this compound impact experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF).

  • Methodological tip : Pre-dissolve in DMSO for biological assays to avoid precipitation.
  • Contradictions : Discrepancies in literature solubility data may arise from impurities or pH variations. Validate via UV-Vis spectroscopy at λmax .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

  • Systematic testing : Replicate experiments under standardized conditions (solvent, temperature, purity).
  • Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O in carboxyl groups) to track reaction pathways.
  • Data reconciliation : Apply multivariate analysis to isolate variables causing discrepancies (e.g., trace metal impurities) .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitutions?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electrophilic centers (e.g., nitro vs. chloro substituents).
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.
    Tools : COMSOL Multiphysics or Gaussian software for energy barrier analysis .

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

  • Variables : Temperature, reagent stoichiometry, and reaction time.

  • Design : Use a 2³ factorial matrix to test interactions. For example:

    FactorLow (-1)High (+1)
    Temp.0°C10°C
    HNO₃ eq2.02.5
    Time2 h4 h
  • Analysis : Response surface methodology (RSM) identifies optimal yield-purity trade-offs .

Q. What strategies mitigate decomposition risks during storage of this compound?

  • Stability testing : Accelerated aging studies under varying humidity and light exposure.
  • Storage : Use amber vials at 0–4°C with desiccants. Monitor via periodic HPLC purity checks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.